4-Methyl-1-phenylpyrazolidin-3-one
Overview
Description
4-Methyl-1-phenylpyrazolidin-3-one is a heterocyclic organic compound with the molecular formula C10H12N2O. It is known for its pyrazolidinone core structure and has gained significant attention in the scientific community due to its potential therapeutic and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methyl-1-phenylpyrazolidin-3-one can be synthesized through various methods. One common method involves the reaction of 1-phenylpyrazolidin-3-one with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an inert atmosphere at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The compound is usually synthesized in a controlled environment to prevent contamination and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-phenylpyrazolidin-3-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1-phenyl-1,2-dihydro-3H-pyrazol-3-one.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: It can undergo substitution reactions with various reagents to form substituted pyrazolidinones.
Common Reagents and Conditions
Oxidation: Trifluoro-N-(oxo-λ4-sulfanylidene)methanesulfonamide is commonly used as an oxidizing agent.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: 1-Phenyl-1,2-dihydro-3H-pyrazol-3-one.
Reduction: Various reduced derivatives depending on the specific conditions and reagents used.
Substitution: Substituted pyrazolidinones with different functional groups.
Scientific Research Applications
4-Methyl-1-phenylpyrazolidin-3-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Methyl-1-phenylpyrazolidin-3-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit both the lipoxygenase and cyclooxygenase pathways, which are involved in the inflammatory response . The compound also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
Similar Compounds
1-Phenylpyrazolidin-3-one: Similar in structure but lacks the methyl group at the 4-position.
4-Methyl-3-oxo-1-phenylpyrazolidine: Another derivative with slight structural differences.
Uniqueness
4-Methyl-1-phenylpyrazolidin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
4-methyl-1-phenylpyrazolidin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-8-7-12(11-10(8)13)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZEYCGJAYIHIAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(NC1=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8044412 | |
Record name | 4-Methyl-1-phenylpyrazolidin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8044412 | |
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Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Very slightly yellow crystalline powder; [Acros Organics MSDS] | |
Record name | 4-Methyl-1-phenyl-3-pyrazolidone | |
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Solubility |
19 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24805388 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
2654-57-1 | |
Record name | 4-Methyl-1-phenyl-3-pyrazolidone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2654-57-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Methyl-1-phenylpyrazolidin-3-one | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002654571 | |
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Record name | Phenidone B | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96628 | |
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Record name | 3-Pyrazolidinone, 4-methyl-1-phenyl- | |
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Record name | 4-Methyl-1-phenylpyrazolidin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8044412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methyl-1-phenyl-3-pyrazolidone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.346 | |
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Record name | 4-METHYL-1-PHENYLPYRAZOLIDIN-3-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59MUO871OM | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary reaction pathway for the electrochemical oxidation of 4-Methyl-1-phenylpyrazolidin-3-one?
A1: The electrochemical oxidation of this compound in acetonitrile primarily leads to the formation of a 1-phenylpyrazolin-3-one. This reaction pathway aligns with the behavior observed for the parent compound, 1-phenylpyrazolidin-3-one, under similar electrochemical conditions [].
Q2: Are there other substituted 1-phenylpyrazolidin-3-one derivatives that exhibit similar electrochemical behavior?
A2: Yes, research indicates that other substituted derivatives, specifically 5-phenyl-1-phenylpyrazolidin-3-one and 4-hydroxymethyl-4-methyl-1-phenylpyrazolidin-3-one, also demonstrate a similar electrochemical oxidation pattern in acetonitrile, yielding a 1-phenylpyrazolin-3-one as the major product []. This suggests a consistent reaction mechanism within this class of compounds under oxidative electrochemical conditions.
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